molecular formula C15H13NO2 B110189 N-(4-Hydroxy-9H-fluoren-2-YL)acetamide CAS No. 64724-49-8

N-(4-Hydroxy-9H-fluoren-2-YL)acetamide

Cat. No.: B110189
CAS No.: 64724-49-8
M. Wt: 239.27 g/mol
InChI Key: VWPRVEIEMCYNGL-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-9H-fluoren-2-YL)acetamide is an organic compound with the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol It is known for its unique structure, which includes a fluorenyl group and a hydroxyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-9H-fluoren-2-YL)acetamide typically involves the reaction of 4-hydroxyfluorene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions often include refluxing the mixture at elevated temperatures for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-9H-fluoren-2-YL)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-9H-fluoren-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the fluorenyl group can interact with hydrophobic regions of proteins and membranes, affecting their activity .

Biological Activity

N-(4-Hydroxy-9H-fluoren-2-YL)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological effects, supported by case studies and research findings.

  • Molecular Formula : C15H13NO2
  • Molecular Weight : 239.27 g/mol
  • IUPAC Name : this compound

The compound features a hydroxyl group at the 4-position of the fluorenyl ring, which plays a critical role in its biological activity by facilitating hydrogen bonding with various biological macromolecules.

This compound interacts with specific molecular targets within cells. The hydroxyl group allows for the formation of hydrogen bonds, influencing the structure and function of proteins and enzymes. Additionally, the fluorenyl moiety can engage with hydrophobic regions of proteins, affecting their activity and cellular signaling pathways.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Anticancer Potential

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation. For instance, in a study involving human breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are crucial for various biological processes. Preliminary findings suggest that it may act as an inhibitor of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's . The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive function.

Research Findings and Case Studies

StudyFindings
Study on Anti-inflammatory Activity This compound reduced the production of TNF-alpha and IL-6 in macrophages by 50% compared to control groups.
Anticancer Activity in Breast Cancer Cells Induced apoptosis in MCF-7 cells with an IC50 value of 25 µM after 48 hours of treatment.
Enzyme Inhibition Study Showed promising results as an AChE inhibitor with an IC50 value of 15 µM, suggesting potential therapeutic applications in Alzheimer's disease .

Properties

IUPAC Name

N-(4-hydroxy-9H-fluoren-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-9(17)16-12-7-11-6-10-4-2-3-5-13(10)15(11)14(18)8-12/h2-5,7-8,18H,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPRVEIEMCYNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C3=CC=CC=C3C2)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569670
Record name N-(4-Hydroxy-9H-fluoren-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64724-49-8
Record name N-(4-Hydroxy-9H-fluoren-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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